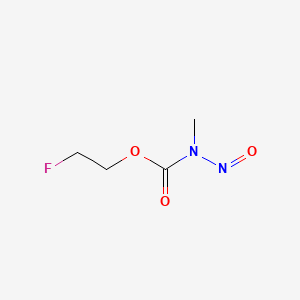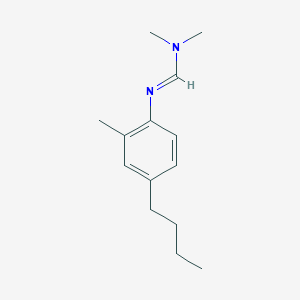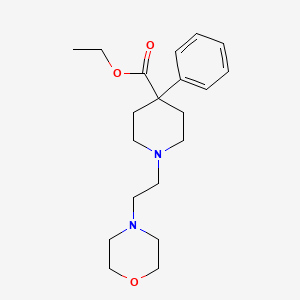
N-(4-cyanophenyl)-2,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-2,4-difluorobenzamide is an organic compound that features a benzamide core substituted with a 4-cyanophenyl group and two fluorine atoms at the 2 and 4 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2,4-difluorobenzamide typically involves the reaction of 4-cyanophenylamine with 2,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyanophenyl)-2,4-difluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide core can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(4-aminophenyl)-2,4-difluorobenzamide.
Oxidation: Formation of 2,4-difluorobenzoic acid derivatives.
Applications De Recherche Scientifique
N-(4-cyanophenyl)-2,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-cyanophenyl)glycine: An α-amino acid with a similar 4-cyanophenyl group but different functional groups.
N-(4-cyanophenyl)thiourea: Contains a thiourea group instead of a benzamide core.
2,6-dinitro-4-cyano-azidobenzene: Features a cyano group and additional nitro and azido groups .
Uniqueness
N-(4-cyanophenyl)-2,4-difluorobenzamide is unique due to the presence of both fluorine atoms and a cyano group, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
729559-69-7 |
|---|---|
Formule moléculaire |
C14H8F2N2O |
Poids moléculaire |
258.22 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C14H8F2N2O/c15-10-3-6-12(13(16)7-10)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) |
Clé InChI |
BSBZOHAYBSDTJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)




![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)
![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)

![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)
